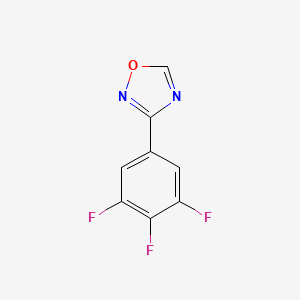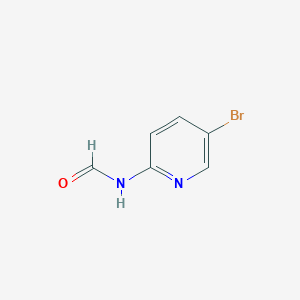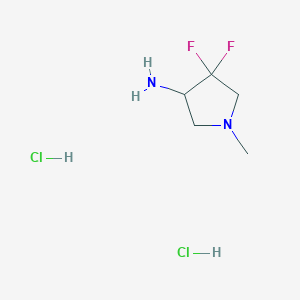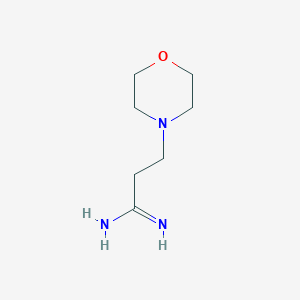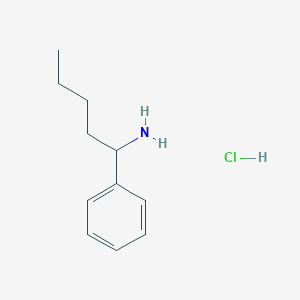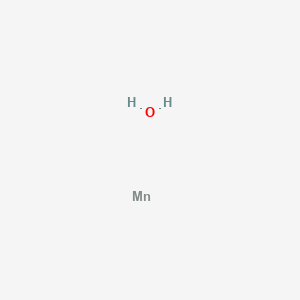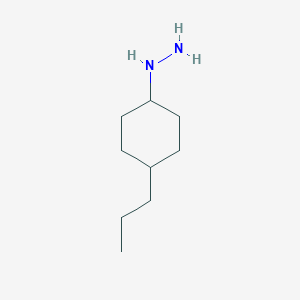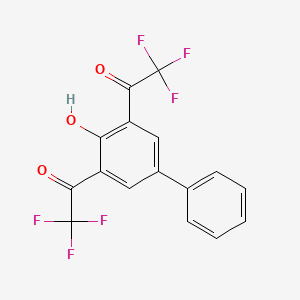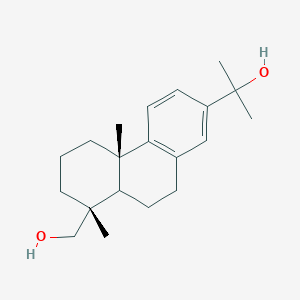
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-alpha7,alpha7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is a complex organic compound with a unique structure It features a hexahydrophenanthrene core, which is a partially hydrogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol likely involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxymethyl and propan-2-ol groups. Typical synthetic routes may include:
Hydrogenation: Partial hydrogenation of phenanthrene to form hexahydrophenanthrene.
Functional Group Introduction: Introduction of hydroxymethyl and propan-2-ol groups through reactions such as hydroxylation and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Simpler alcohols, hydrocarbons.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biochemical pathways involving hydroxyl and alkyl groups.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting biochemical pathways through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, a polycyclic aromatic hydrocarbon.
Hexahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
Other Hydroxymethyl and Propan-2-ol Derivatives: Compounds with similar functional groups.
Uniqueness
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is unique due to its specific combination of a hexahydrophenanthrene core with hydroxymethyl and propan-2-ol groups, which may confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1 |
Clé InChI |
FKCPLBHSZGVMNG-ZYJPSCNZSA-N |
SMILES isomérique |
C[C@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


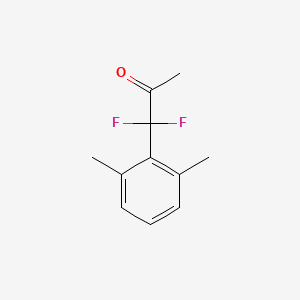
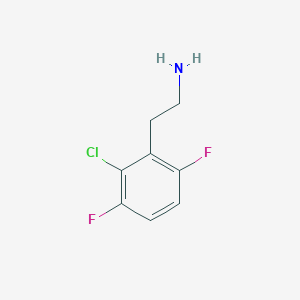
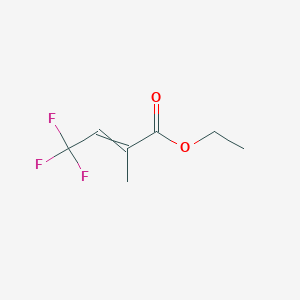
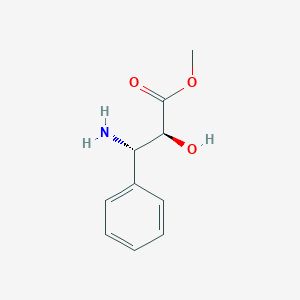
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
